4-Heptyl-3-thiosemicarbazide
Description
4-Heptyl-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by a heptyl group (-C₇H₁₅) substituted at the N4 position of the thiosemicarbazide backbone (general structure: R-NH-C(=S)-NH-NH₂). Thiosemicarbazides are synthesized via condensation reactions between substituted isothiocyanates and hydrazine hydrate. For example, 4-phenyl-3-thiosemicarbazide is prepared from phenyl isothiocyanate and hydrazine hydrate in ethanol (86% yield) . Similarly, this compound would likely involve heptyl isothiocyanate under comparable conditions.
Thiosemicarbazides are pharmacologically significant due to their imine (-N=CH-) and thiourea (-NH-C(=S)-NH₂) moieties, which contribute to metal chelation and bioactivity . They serve as precursors for heterocycles, triazoles, and bioactive agents with antimicrobial, anticancer, and antimycobacterial properties .
Properties
Molecular Formula |
C8H19N3S |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
1-amino-3-heptylthiourea |
InChI |
InChI=1S/C8H19N3S/c1-2-3-4-5-6-7-10-8(12)11-9/h2-7,9H2,1H3,(H2,10,11,12) |
InChI Key |
KUYPIDPJLYQBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=S)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the N4 position significantly influences the compound’s properties. Below is a comparative analysis of 4-heptyl-3-thiosemicarbazide with analogous derivatives:
Key Observations:
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